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Compound of Interest

Compound Name:
Ethyl 2-

[cyano(methyl)amino]acetate

Cat. No.: B1347303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known synthetic methodologies for Ethyl
2-[cyano(methyl)amino]acetate, a key intermediate in the synthesis of various

pharmaceuticals and fine chemicals. The performance of two primary synthetic routes is

objectively evaluated, supported by detailed experimental protocols and quantitative data to aid

researchers in selecting the most suitable method for their specific needs.

Introduction
Ethyl 2-[cyano(methyl)amino]acetate, also known as ethyl N-cyano-N-methylglycinate, is a

versatile building block in organic synthesis. Its synthesis has been approached through

several pathways, with two prevailing strategies: the N-cyanation of a pre-existing N-

methylamino scaffold and the N-methylation of an amino cyanoacetate precursor. This guide

will focus on a detailed comparison of these two routes, providing insights into their respective

advantages and limitations.

Synthetic Routes Overview
The two principal methods for the synthesis of Ethyl 2-[cyano(methyl)amino]acetate are:

Route A: N-Cyanation of Ethyl Sarcosinate. This direct approach involves the introduction of

a cyano group onto the nitrogen atom of ethyl sarcosinate (ethyl N-methylglycinate).
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Route B: N-Methylation of Ethyl 2-amino-2-cyanoacetate. This two-step approach begins

with the synthesis of ethyl 2-amino-2-cyanoacetate from ethyl cyanoacetate, followed by N-

methylation.

The following sections provide a detailed breakdown of each route, including reaction

schemes, experimental protocols, and performance data.

Route A: N-Cyanation of Ethyl Sarcosinate
This method offers a more direct pathway to the target molecule by utilizing a readily available

starting material that already contains the required N-methyl-aminoacetate backbone. The key

transformation is the electrophilic cyanation of the secondary amine.

Experimental Workflow: Route A
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Route A: N-Cyanation of Ethyl Sarcosinate
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Caption: Workflow for Route A, starting with the esterification of sarcosine.
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Experimental Protocols
1. Synthesis of Ethyl Sarcosinate Hydrochloride

To a solution of sarcosine (20.0 g, 224 mmol) in ethanol (250 mL) cooled in an ice-water bath,

thionyl chloride (65 mL, 900 mmol) is added dropwise while maintaining the temperature at

approximately -10°C.[1] After the addition is complete, the reaction mixture is heated to 55°C

overnight. The solvent and excess thionyl chloride are then removed under reduced pressure.

The resulting solid residue is washed with diethyl ether (3 x 50 mL) and dried under vacuum to

yield ethyl sarcosinate hydrochloride as a white powder.[1]

2. N-Cyanation of Ethyl Sarcosinate

Note: Specific experimental data for the N-cyanation of ethyl sarcosinate is not readily available

in the searched literature. The following is a general procedure based on the N-cyanation of

secondary amines using cyanogen bromide.

To a solution of ethyl sarcosinate (obtained by neutralizing the hydrochloride salt) in a suitable

anhydrous solvent (e.g., chloroform) at room temperature under a nitrogen atmosphere, a

solution of cyanogen bromide in the same solvent is added dropwise. The reaction mixture is

stirred at room temperature until the reaction is complete (monitored by TLC or GC). The

reaction is then quenched, and the product is isolated and purified by standard procedures

such as column chromatography.

Performance Data
Parameter Value Reference

Yield (Ethyl Sarcosinate HCl) 97% [1]

Purity (Ethyl Sarcosinate HCl)
High (used without further

purification)
[1]

Yield (N-Cyanation) Not specified

Purity (Final Product) Not specified

Reaction Time (N-Cyanation) Not specified
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Discussion of Route A: This route is potentially more efficient due to the fewer number of

synthetic steps. The synthesis of the ethyl sarcosinate precursor is high-yielding.[1] However,

the N-cyanation step often involves highly toxic reagents like cyanogen bromide. While

alternative, less hazardous cyanating agents such as trichloroacetonitrile and

cyanobenziodoxole have been developed for secondary amines, their specific application to

ethyl sarcosinate needs further investigation.[2]

Route B: N-Methylation of Ethyl 2-amino-2-
cyanoacetate
This alternative pathway involves the initial formation of an amino cyanoacetate intermediate,

followed by the introduction of the methyl group.

Experimental Workflow: Route B
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Route B: N-Methylation of Ethyl 2-amino-2-cyanoacetate
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Caption: Workflow for Route B, involving the formation and subsequent methylation of an

amino intermediate.

Experimental Protocols
1. Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml), ethyl

cyanoacetate (11.3 g, 100 mmol) is added, followed by the addition of acetic acid (8.0 ml, 140

mmol). The mixture is stirred, and the resulting yellow crystals of the sodium derivative are

collected the next day. These crystals are then dissolved in 2N HCl (50 ml), and the product is

extracted with diethyl ether (4 x 50 ml). The combined ether extracts are dried over anhydrous

Na2SO4, and the solvent is removed in vacuo to yield the product.

2. Synthesis of Ethyl 2-amino-2-cyanoacetate

Note: A specific protocol for the reduction of the oxime to the amine was not detailed in the

provided search results. A general reduction method would be employed here, for instance,

using a reducing agent like zinc in acetic acid or catalytic hydrogenation.

3. N-Methylation via Reductive Amination

Note: Specific experimental data for the N-methylation of ethyl 2-amino-2-cyanoacetate is not

readily available. The following is a general procedure for reductive amination.

To a solution of ethyl 2-amino-2-cyanoacetate in a suitable solvent (e.g., methanol or

acetonitrile), aqueous formaldehyde is added, followed by a reducing agent such as sodium

cyanoborohydride. The reaction is typically carried out at room temperature and monitored by

TLC or GC. Upon completion, the reaction is worked up by standard procedures to isolate and

purify the final product. Reductive amination is a widely used method for forming carbon-

nitrogen bonds.[3]
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Parameter Value Reference

Yield (Oxime Intermediate) 87%

Purity (Oxime Intermediate)
Crystalline solid, melting at

133°C

Yield (Reduction to Amine) Not specified

Yield (N-Methylation) Not specified

Purity (Final Product) Not specified

Discussion of Route B: This route is a multi-step process that involves the synthesis of an

amino intermediate followed by methylation. While the synthesis of the oxime precursor is high-

yielding, the subsequent reduction and methylation steps add to the overall complexity of the

synthesis. The use of formaldehyde in the reductive amination step is a common and effective

method for N-methylation. A variety of reducing agents can be employed for reductive

aminations, including sodium borohydride, sodium cyanoborohydride, and sodium

triacetoxyborohydride.[3]
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Feature
Route A: N-Cyanation of
Ethyl Sarcosinate

Route B: N-Methylation of
Ethyl 2-amino-2-
cyanoacetate

Number of Steps

Fewer (potentially one main

step from a common

precursor)

More (multiple steps to

synthesize and then modify the

intermediate)

Starting Materials Ethyl sarcosinate Ethyl cyanoacetate

Key Reagents
Cyanating agents (e.g.,

cyanogen bromide)

Nitrosating agents, reducing

agents, formaldehyde

Potential Hazards
Use of highly toxic cyanating

agents

Handling of potentially

hazardous intermediates and

reagents

Overall Yield
Dependent on the efficiency of

the N-cyanation step

Cumulative yield of multiple

steps

Scalability
Potentially more

straightforward to scale up

May require optimization of

multiple steps for large-scale

synthesis

Conclusion
Both Route A and Route B present viable pathways for the synthesis of Ethyl 2-
[cyano(methyl)amino]acetate.

Route A is more direct and potentially more atom-economical. The high-yielding synthesis of

the ethyl sarcosinate precursor is a significant advantage. However, the reliance on often

toxic cyanating agents is a major drawback. Future research focusing on the application of

safer, modern N-cyanation reagents to ethyl sarcosinate would make this route highly

attractive.

Route B is a longer, multi-step process. While the initial step to the oxime intermediate is

well-established and high-yielding, the subsequent reduction and N-methylation steps

require further optimization and characterization for this specific substrate. This route may

offer more flexibility in terms of introducing different functionalities if desired.
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For researchers prioritizing a shorter synthetic route and who have the facilities to handle toxic

reagents safely, Route A may be preferable. For those seeking to avoid highly toxic cyanating

agents and who require more control over the introduction of the methyl group, Route B

provides a feasible, albeit longer, alternative.

Further experimental investigation and optimization are required to provide a more definitive

quantitative comparison of these two synthetic strategies for producing Ethyl 2-
[cyano(methyl)amino]acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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